

what is the chemical structure of 21-carboxylic acid triamcinolone acetonide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *21-Carboxylic Acid Triamcinolone Acetonide*

Cat. No.: B026797

[Get Quote](#)

An In-depth Technical Guide to 21-Carboxylic Acid Triamcinolone Acetonide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **21-carboxylic acid triamcinolone acetonide**, a primary metabolite of the synthetic corticosteroid, triamcinolone acetonide. This document details the chemical structure, physicochemical properties, and relevant experimental protocols for the identification and analysis of this compound. As a metabolite, **21-carboxylic acid triamcinolone acetonide** exhibits significantly reduced pharmacological activity compared to its parent compound. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, pharmacokinetics, and the development of related pharmaceutical products.

Chemical Structure and Identification

21-Carboxylic acid triamcinolone acetonide is structurally characterized by a pregnane steroid skeleton, distinguished from its parent compound, triamcinolone acetonide, by the oxidation of the hydroxyl group at the C21 position to a carboxylic acid.

Chemical Structure:

- IUPAC Name: 2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-14,17-dien-8-yl]-2-oxoacetic acid[1]
- CAS Number: 53962-41-7[1][2]
- Molecular Formula: C₂₄H₂₉FO₇[1][2]
- Synonyms: Triamcinolone acetonide 21-carboxylic acid, (11 β ,16 α)-9-Fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-3,20-dioxopregna-1,4-dien-21-oic Acid[1][2]

Physicochemical Properties

Quantitative data for **21-carboxylic acid triamcinolone acetonide** is primarily based on computed values. Experimental data for the parent compound, triamcinolone acetonide, is provided for comparison.

Property	21-Carboxylic Acid Triamcinolone Acetonide (Computed)	Triamcinolone Acetonide (Experimental)
Molecular Weight	448.5 g/mol [1]	434.5 g/mol
Monoisotopic Mass	448.18973142 Da[1]	434.21046687 Da
XLogP3	2.9	2.5
Hydrogen Bond Donor Count	2	2
Hydrogen Bond Acceptor Count	7	6
Rotatable Bond Count	3	2
Topological Polar Surface Area	110 Å ² [1]	93.1 Å ²
Heavy Atom Count	32	31
Complexity	1000[1]	925

Biological Significance

21-Carboxylic acid triamcinolone acetonide is a known human metabolite of triamcinolone acetonide. The metabolic transformation from the parent drug to the carboxylic acid derivative, along with 6 β -hydroxylation, represents a major pathway for the deactivation and elimination of triamcinolone acetonide. Studies have shown that this metabolite, along with other primary metabolites, possesses significantly lower anti-inflammatory activity compared to the parent compound. This reduction in activity is attributed to the structural changes, particularly at the C21 position, which is crucial for glucocorticoid receptor binding and subsequent pharmacological effects. The increased polarity of the carboxylic acid group also facilitates more rapid excretion from the body.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **21-carboxylic acid triamcinolone acetonide** are not extensively reported in publicly available literature. However, methodologies for the synthesis and analysis of the parent compound, triamcinolone acetonide, can be adapted for the study of its metabolite.

Synthesis

The synthesis of **21-carboxylic acid triamcinolone acetonide** would typically involve the selective oxidation of the primary hydroxyl group at the C21 position of triamcinolone acetonide. While a specific protocol for this transformation is not readily available, general methods for the oxidation of primary alcohols to carboxylic acids in the presence of other sensitive functional groups in the steroid nucleus could be employed. Such methods might include the use of oxidizing agents like Jones reagent (chromium trioxide in sulfuric acid and acetone) under carefully controlled conditions, or more selective reagents such as pyridinium dichromate (PDC) or pyridinium chlorochromate (PCC) followed by further oxidation.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of corticosteroids and their metabolites. A method developed for the parent compound, triamcinolone acetonide, can be optimized for the detection and quantification of its more polar 21-carboxylic acid metabolite.

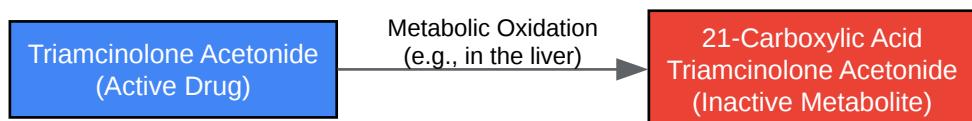
- Principle: The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Due to the increased polarity of the carboxylic acid group, **21-carboxylic acid triamcinolone acetonide** is expected to have a shorter retention time than triamcinolone acetonide under typical RP-HPLC conditions.
- Exemplary Protocol (adapted from triamcinolone acetonide analysis):
 - Column: C18, 5 μ m particle size, 4.6 x 250 mm.
 - Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The specific ratio would need to be optimized to achieve adequate separation from the parent compound and other metabolites.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detection at approximately 240 nm.
 - Sample Preparation: Extraction from biological matrices (e.g., plasma, urine) can be performed using liquid-liquid extraction or solid-phase extraction.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are crucial for the structural elucidation of **21-carboxylic acid triamcinolone acetonide**. The most significant difference in the ^1H NMR spectrum compared to triamcinolone acetonide would be the absence of the signals corresponding to the C21- CH_2OH protons.
- Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), is a powerful tool for the identification and quantification of metabolites. The mass spectrum of **21-carboxylic acid triamcinolone acetonide** would show a molecular ion peak corresponding to its molecular weight (448.5 g/mol). Fragmentation patterns would also be distinct from the parent compound.

Signaling Pathways and Logical Relationships

As **21-carboxylic acid triamcinolone acetonide** is a significantly less active metabolite, it is not typically associated with initiating signaling pathways. The most relevant logical relationship to visualize is its formation from the parent drug, triamcinolone acetonide.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 21-Carboxylic Acid Triamcinolone Acetonide | C24H29FO7 | CID 22798797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromatoscienitific.com [chromatoscienitific.com]
- To cite this document: BenchChem. [what is the chemical structure of 21-carboxylic acid triamcinolone acetonide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b026797#what-is-the-chemical-structure-of-21-carboxylic-acid-triamcinolone-acetonide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com